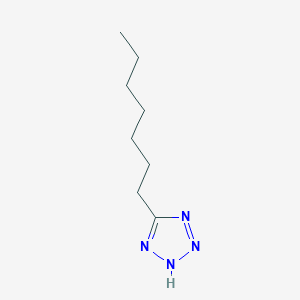

1H-Tetrazole, 5-heptyl-

Description

Rationale for Dedicated Investigation into 5-Alkyl-1H-Tetrazole Derivatives

The length and structure of the alkyl group are critical. For instance, increasing the length of the N-alkyl chain in some dye sensitizers has been shown to increase solubility and reduce dye aggregation. mdpi.com In the context of drug design, modifying the alkyl substituent allows for a systematic exploration of structure-activity relationships (SAR), helping to optimize the compound's interaction with its biological target. researchgate.net

Specific Academic Research Focus on 5-Heptyl-1H-Tetrazole

While broad research exists on 5-alkyl-1H-tetrazoles, specific academic focus on 5-heptyl-1H-tetrazole is less prevalent in widely available literature. However, its investigation can be understood within the broader context of SAR studies on 5-alkyl-1H-tetrazoles. The heptyl group, a seven-carbon alkyl chain, provides a significant increase in lipophilicity compared to smaller alkyl groups.

The synthesis of 5-heptyl-1H-tetrazole would typically proceed via the reaction of heptanenitrile (B1581596) with an azide (B81097) source. nih.govepo.org For example, a general method for synthesizing 5-alkyl-1H-tetrazoles involves reacting the corresponding nitrile with sodium azide and triethylammonium (B8662869) chloride in a suitable solvent. nih.gov

Although detailed research findings specifically for 5-heptyl-1H-tetrazole are not extensively documented in the provided search results, its physicochemical properties can be inferred and are of interest for applications where high lipophilicity is desired. The table below provides some of the known properties of this compound.

Physicochemical Properties of 5-Heptyl-1H-tetrazole

| Property | Value |

|---|---|

| Molecular Formula | C8H16N4 |

| Molar Mass | 168.23944 g/mol |

Data sourced from ChemBK chembk.com

Further research into 5-heptyl-1H-tetrazole and other long-chain 5-alkyl-1H-tetrazoles could reveal novel applications in areas requiring specific lipophilic and metabolic stability characteristics.

Structure

2D Structure

3D Structure

Properties

CAS No. |

92712-47-5 |

|---|---|

Molecular Formula |

C8H16N4 |

Molecular Weight |

168.24 g/mol |

IUPAC Name |

5-heptyl-2H-tetrazole |

InChI |

InChI=1S/C8H16N4/c1-2-3-4-5-6-7-8-9-11-12-10-8/h2-7H2,1H3,(H,9,10,11,12) |

InChI Key |

YQMOOZYBLZGKRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=NNN=N1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 5 Heptyl 1h Tetrazole

Spectroscopic Characterization Techniques

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H (proton) and ¹³C (carbon-13) NMR spectra would provide the fundamental information for the structural assignment of 5-heptyl-1H-tetrazole. The expected, but currently unavailable, data would be presented in tabular format.

Table 1: Hypothetical ¹H NMR Data for 5-Heptyl-1H-Tetrazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

Table 2: Hypothetical ¹³C NMR Data for 5-Heptyl-1H-Tetrazole

| Chemical Shift (δ) ppm | Assignment |

|---|

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the heptyl chain, with characteristic chemical shifts and splitting patterns based on their proximity to the tetrazole ring. The acidic proton on the tetrazole ring (N-H) would likely appear as a broad singlet at a downfield chemical shift. The ¹³C NMR spectrum would show a signal for the C5 carbon of the tetrazole ring, typically in the range of 150-160 ppm, in addition to the seven distinct signals for the heptyl chain carbons.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential.

An HSQC spectrum would correlate directly bonded carbon and hydrogen atoms, confirming the assignment of each CH, CH₂, and CH₃ group in the heptyl chain.

An HMBC spectrum would reveal correlations between carbons and protons over two to three bonds. This would be crucial for confirming the connectivity of the heptyl group to the C5 position of the tetrazole ring.

Nitrogen-14 and Nitrogen-15 NMR could provide direct information about the electronic environment of the four nitrogen atoms in the tetrazole ring. However, ¹⁵N NMR data for this specific compound are not present in the surveyed literature. These studies are often complicated by the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. The IR spectrum of 5-heptyl-1H-tetrazole would be expected to show several key absorption bands.

Table 3: Expected Characteristic IR Absorption Bands for 5-Heptyl-1H-Tetrazole

| Frequency Range (cm⁻¹) | Vibration Type |

|---|---|

| Data not available | N-H stretch |

| Data not available | C-H (aliphatic) stretch |

| Data not available | C=N and N=N ring stretch |

Specifically, a broad absorption band for the N-H stretch, sharp bands for the C-H stretching of the heptyl group, and a series of absorptions corresponding to the stretching and bending vibrations of the tetrazole ring would be anticipated. pnrjournal.comresearchgate.net

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides detailed information about a molecule's vibrational modes, offering insights into its chemical structure and molecular backbone. evitachem.com The technique measures the inelastic scattering of monochromatic light, known as Raman scattering. researchgate.net The resulting Raman spectrum displays shifts in frequency corresponding to the vibrational modes of the molecule, serving as a unique "fingerprint". evitachem.com

Online Raman spectroscopy has been employed to monitor the in situ formation of 5-substituted-1H-tetrazoles from nitriles and sodium azide (B81097). daneshyari.com In such studies, the disappearance of the strong N≡N stretching frequency of the azide ion (around 1358 cm⁻¹) and the appearance of characteristic tetrazole ring vibrations would indicate reaction progress. daneshyari.com For 5-heptyl-1H-tetrazole, key Raman shifts would be expected for the tetrazole ring's N=N and C=N stretching vibrations, in addition to the various C-H and C-C vibrations of the heptyl group. researchgate.netpnrjournal.com

Table 1: Predicted Characteristic Raman Shifts for 5-Heptyl-1H-Tetrazole This table is predictive, based on data for related tetrazole compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretching (Alkyl) | 2800-3000 | pnrjournal.com |

| N-H Stretching | ~3100 | researchgate.net |

| Tetrazole Ring Stretching | 1200-1500 | daneshyari.compnrjournal.com |

| N=N Stretching | ~1350 | daneshyari.com |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. mdpi.com For 5-substituted-1H-tetrazoles, electrospray ionization (ESI) is a common technique. mdpi.comlifesciencesite.com The fragmentation pathways of these compounds are well-characterized and serve as a diagnostic tool for structural confirmation. lifesciencesite.com

Studies on various 5-substituted-1H-tetrazoles reveal two primary, mode-dependent fragmentation patterns:

Positive Ion Mode ([M+H]⁺): The protonated tetrazole ring is prone to ring-opening, followed by the elimination of a hydrazoic acid (HN₃) molecule. lifesciencesite.com

Negative Ion Mode ([M-H]⁻): The deprotonated tetrazole ring typically undergoes fragmentation through the loss of a dinitrogen (N₂) molecule. lifesciencesite.com

While a specific HRMS report for 5-heptyl-1H-tetrazole has not been published, its expected exact mass can be calculated and would be used to confirm its synthesis.

Table 2: Calculated HRMS Data for 5-Heptyl-1H-Tetrazole (C₈H₁₆N₄)

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₁₇N₄⁺ | 169.1448 |

| [M+Na]⁺ | C₈H₁₆N₄Na⁺ | 191.1267 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy states. pnrjournal.com For heterocyclic compounds, the absorption maxima (λ_max) and molar absorptivity are characteristic of the electronic structure.

Unsubstituted tetrazoles are reported to absorb primarily in the vacuum UV region (below 200 nm), making standard UV-Vis spectroscopy of limited utility for these specific compounds. pnrjournal.com The electronic transitions are typically of the π → π* type within the aromatic ring. pnrjournal.com The introduction of a simple alkyl group, such as heptyl, at the C5 position is not expected to significantly shift the absorption into the accessible UV-Vis range (200-800 nm) as it does not introduce a new chromophore.

However, when other chromophoric substituents are present, absorption bands are observed at higher wavelengths. For instance, 5-(benzylthio)-1H-tetrazole dissolved in DMSO shows a distinct absorption peak at 271 nm. pnrjournal.com Similarly, various 1-aryl-tetrazoline-5-thiones, which can exist in tautomeric equilibrium with their tetrazole counterparts, exhibit absorption maxima between 252 and 295 nm. cdnsciencepub.com Therefore, while 5-heptyl-1H-tetrazole itself is predicted to have weak absorption in the routine UV-Vis range, its derivatives or complexes can produce measurable spectra.

Crystallographic Analysis and Solid-State Structural Determination

X-ray diffraction techniques are the definitive methods for establishing the three-dimensional atomic arrangement of a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) of 5-Heptyl-1H-Tetrazole and its Analogues

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. semanticscholar.org Although the crystal structure of 5-heptyl-1H-tetrazole has not been reported, the structure of its close analogue, 5-pentyl-1H-tetrazole , provides significant insight into the expected structural features. nih.gov

The analysis of 5-pentyl-1H-tetrazole reveals that the asymmetric unit contains two independent molecules, a common feature in this class of compounds. nih.gov A defining characteristic is the formation of intermolecular hydrogen bonds. The acidic proton on the tetrazole nitrogen (N-H) of one molecule forms a strong N-H···N hydrogen bond with a nitrogen atom of an adjacent molecule. nih.gov This interaction links the molecules into chains. nih.gov

In the crystal structure of 5-pentyl-1H-tetrazole, the alkyl chains of the interlinked molecules interdigitate, forming a layered structure. nih.gov The tetrazole ring and the alkyl chain are nearly coplanar within each molecule. nih.gov This type of supramolecular assembly is a key feature influencing the physical properties of 5-alkyl-1H-tetrazoles.

Table 3: Crystallographic Data for the Analogue 5-Pentyl-1H-tetrazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₂N₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.7812 (14) |

| b (Å) | 9.6770 (12) |

| c (Å) | 11.614 (2) |

| α (°) | 93.136 (10) |

| β (°) | 112.059 (9) |

| γ (°) | 116.389 (7) |

| Volume (ų) | 789.6 (2) |

| Z (molecules/unit cell) | 4 |

Data sourced from Detert, H. & Schollmeyer, D. (2011). nih.gov

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powdered) samples. pnrjournal.com Its primary applications in this context are for phase identification and to assess the purity of a bulk sample. semanticscholar.org A PXRD pattern consists of a series of diffraction peaks at specific angles (2θ), which are characteristic of a particular crystalline structure. researchgate.net

For a novel compound like 5-heptyl-1H-tetrazole, PXRD would be used to confirm that the bulk synthesized material corresponds to the structure determined by SCXRD. semanticscholar.orgresearchgate.net The experimental PXRD pattern of the bulk sample would be compared to a pattern simulated from the single-crystal data of a pure reference sample (such as the 5-pentyl-1H-tetrazole analogue). semanticscholar.org A good match between the experimental and simulated patterns confirms the phase purity of the bulk sample. semanticscholar.orgresearchgate.net The presence of sharp peaks is indicative of a crystalline material, whereas broad humps suggest the presence of an amorphous component. acs.org While no specific PXRD pattern for 5-heptyl-1H-tetrazole is published, its analysis would be a standard step in its solid-state characterization. pnrjournal.comscielo.org.za

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1H-Tetrazole, 5-heptyl- |

| 5-Pentyl-1H-tetrazole |

| 5-(Benzylthio)-1H-tetrazole |

| Sodium Azide |

| Hydrazoic Acid |

Analysis of Intermolecular Interactions within the Crystal Lattice

The solid-state architecture of 5-heptyl-1H-tetrazole is dictated by a variety of non-covalent intermolecular interactions. These forces, including hydrogen bonding and potential π-stacking, govern the molecular packing and ultimately influence the compound's physical properties. Detailed analysis of the crystal lattice provides critical insights into the supramolecular assembly.

The most significant intermolecular interaction directing the crystal packing of 5-substituted-1H-tetrazoles is the hydrogen bond. acs.orgnih.gov In the case of 5-heptyl-1H-tetrazole, the N-H group of the tetrazole ring acts as a hydrogen-bond donor, while the sp²-hybridized nitrogen atoms of an adjacent molecule serve as acceptors. This interaction is a recurring and dominant motif in the crystal structures of related 5-alkyl-1H-tetrazoles. nih.gov

Table 1: Representative Hydrogen Bond Geometries in Related 5-Alkyl-1H-Tetrazole Crystal Lattices Data is based on analogous compounds like 5-pentyl-1H-tetrazole and general observations for 1H-tetrazoles.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry |

|---|---|---|---|---|---|---|---|

| N1-H1 | H1 | N4 | ~0.93 | ~1.92 | ~2.85 | ~170 | Translation |

| N-H | H | N | ~0.90 | ~2.00 | ~2.90 | ~165 | Inversion |

The tetrazole ring, being an aromatic heterocycle, can participate in π-π stacking interactions. nih.govresearchgate.net These interactions, while generally weaker than hydrogen bonds, contribute to the cohesive energy of the crystal. In the crystal packing of 5-alkyl-1H-tetrazoles, these interactions typically occur between the tetrazole rings of adjacent molecules that are part of the hydrogen-bonded networks. The arrangement is often a slipped-stack or parallel-displaced configuration, which maximizes attractive electrostatic and dispersion forces while minimizing repulsion. acs.orgtudublin.ie

Theoretical studies on C-substituted tetrazoles have shown that all substituents, regardless of their electronic nature, tend to enhance π-stacking interactions compared to unsubstituted tetrazole. nih.govresearchgate.net The stacking geometry is characterized by the inter-planar distance between the tetrazole rings and the centroid-to-centroid distance. For related heterocyclic systems, slipped π-stacking arrangements have been observed with distances of approximately 3.4 Å between the molecular planes. tudublin.ie In 5-heptyl-1H-tetrazole, the long alkyl chains would likely interdigitate, influencing the spatial arrangement and proximity of the tetrazole rings and thus modulating the extent and geometry of the π-stacking. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orguzh.ch The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal electron density. rsc.org By mapping properties like dnorm (normalized contact distance) onto this surface, regions of close intermolecular contact can be identified. nih.govresearchgate.net

For 5-heptyl-1H-tetrazole, a Hirshfeld analysis would allow for a detailed breakdown of all intermolecular contacts. Red spots on the dnorm surface indicate close contacts, primarily corresponding to the N-H···N hydrogen bonds. nih.govresearchgate.net The two-dimensional fingerprint plot, which is a histogram of the internal (di) and external (de) distances from the surface to the nearest nucleus, provides a quantitative summary of these interactions. uzh.chnih.gov

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Heterocyclic Compounds This table presents typical data derived from Hirshfeld analyses of related nitrogen-containing heterocyclic compounds with alkyl substituents.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45 - 65% | Represents contacts between the hydrogen atoms of the alkyl chains and the tetrazole rings. uzh.ch |

| N···H / H···N | 15 - 25% | Corresponds primarily to the strong N-H···N hydrogen bonds. nih.gov |

| C···H / H···C | 10 - 20% | Arises from contacts between carbon and hydrogen atoms of the tetrazole ring and the heptyl chain. uzh.ch |

| C···N / N···C | 2 - 5% | Minor contacts involving the carbon and nitrogen atoms of the tetrazole rings. uzh.ch |

| C···C | 1 - 4% | Potentially indicates weak π-stacking or van der Waals interactions between rings. nih.gov |

Surface-Sensitive Characterization Techniques (if applicable to solid forms or films)

The morphology and surface characteristics of solid forms or thin films of 5-heptyl-1H-tetrazole can be investigated using high-resolution microscopy techniques. These methods provide direct visualization of the material's surface topography at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a valuable technique for characterizing the surface morphology of crystalline materials. researchgate.netresearchgate.net By scanning the sample with a focused beam of electrons, SEM can generate high-resolution images that reveal information about the sample's surface topography, composition, and crystal habit.

For a solid sample of 5-heptyl-1H-tetrazole, SEM analysis could be used to:

Visualize Crystal Morphology: Determine the shape, size, and faceting of individual microcrystals.

Assess Surface Features: Identify the presence of surface defects, such as cracks, steps, or etch pits.

Examine Agglomeration: Observe how individual crystals agglomerate to form larger particles.

Study Thin Films: Characterize the uniformity, grain structure, and coverage of thin films prepared by methods like spin-coating or evaporation.

The resulting images would provide qualitative and quantitative data on the micromorphology of the solid material, which is influenced by the underlying crystal packing and intermolecular forces.

Atomic Force Microscopy (AFM) is a form of scanning probe microscopy that provides ultra-high-resolution, three-dimensional surface images. mdpi.comoxinst.com An AFM operates by scanning a sharp tip, attached to a cantilever, across the sample surface. mdpi.com It can be operated in various modes to measure topography, friction, and other surface properties at the nanoscale. oxinst.com

The application of AFM to solid forms or thin films of 5-heptyl-1H-tetrazole would enable:

Nanoscale Topography Imaging: Generation of detailed 3D maps of the surface, revealing features not visible with SEM. oxinst.com

Surface Roughness Measurement: Quantitative analysis of the surface roughness (e.g., root mean square roughness), which is a critical parameter for applications involving thin films. oxinst.com

Observation of Molecular Terraces: On exceptionally flat crystal surfaces, AFM may resolve molecular steps or terraces, where the step height corresponds to the dimensions of the unit cell.

Characterization of Self-Assembled Monolayers: If 5-heptyl-1H-tetrazole were to form organized layers on a substrate, AFM would be the ideal tool to study their formation, packing, and domain structure.

AFM provides a non-destructive way to probe the surface structure with near-atomic resolution, offering a bridge between the bulk crystal structure and the macroscopic appearance of the material. mdpi.comaps.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the atoms within a material. While specific, experimentally-derived XPS data for 5-Heptyl-1H-Tetrazole is not widely available in the public domain, a detailed analysis of its expected spectroscopic features can be extrapolated from studies on analogous long-chain alkyl-substituted heterocyclic compounds and various tetrazole derivatives. osti.govrsc.orgrsc.org

The analysis of 5-Heptyl-1H-Tetrazole by XPS would focus on the core-level spectra of its constituent elements: Carbon (C 1s) and Nitrogen (N 1s). The binding energies of the photoelectrons are indicative of the specific chemical environments of the atoms.

Carbon (C 1s) Spectrum:

The C 1s spectrum of 5-Heptyl-1H-Tetrazole is expected to be resolved into at least two distinct components, reflecting the different chemical environments of the carbon atoms in the heptyl chain versus the tetrazole ring.

Aliphatic Carbons (C-C/C-H): The six methylene (B1212753) (-CH2-) groups and the terminal methyl (-CH3) group of the heptyl chain are in a predominantly hydrocarbon environment. These carbons are expected to produce a strong, convoluted peak at a binding energy of approximately 285.0 eV. scispace.com This value is a standard reference for adventitious carbon and aliphatic carbon chains in XPS. osti.govrsc.org Studies on long-chain alkyl substituents on other molecular structures confirm that the C 1s binding energy for such aliphatic carbons is consistently found in this region. osti.govrsc.org

Tetrazole Ring Carbon (C-N): The single carbon atom within the tetrazole ring is bonded to two nitrogen atoms and the heptyl chain. Due to the higher electronegativity of the adjacent nitrogen atoms, this carbon atom is in a more electron-deficient environment compared to the aliphatic carbons. This will result in a chemical shift to a higher binding energy. The expected binding energy for this carbon (Ctetrazole) is anticipated to be in the range of 286.0 eV to 288.0 eV. researchgate.netresearchgate.net For comparison, in N-containing aromatic rings, sp²-hybridized carbons (N-C=N) have been observed at binding energies around 288.0 eV. researchgate.net

Nitrogen (N 1s) Spectrum:

The N 1s spectrum is predicted to be more complex due to the four chemically distinct nitrogen atoms in the 1H-tetrazole ring. The tautomeric nature of the 1H-tetrazole ring means the proton can reside on any of the four nitrogen atoms, although the 1H and 2H tautomers are most common. In the solid state or as a pure liquid, intermolecular interactions will influence the electronic environment of the nitrogens. The N 1s spectrum would likely require deconvolution to separate the overlapping peaks representing the different nitrogen environments.

The different types of nitrogen atoms in the tetrazole ring include singly-bonded (amine-like, -NH-) and doubly-bonded (imine-like, -N=) nitrogen. Theoretical and experimental studies on tetrazole-containing compounds suggest that the N 1s binding energies typically fall within a range of 399.0 eV to 402.0 eV. rsc.orgresearchgate.net

Nitrogen atoms in C-N or C=N bonds are often observed around 399.4 eV. researchgate.net

Nitrogen atoms involved in N-N or N=N bonds within a tetrazole ring can appear at higher binding energies, such as 401.1 eV to 401.7 eV. researchgate.net

The protonated nitrogen in the ring (in a C=NH+ context) would exhibit a shift to a higher binding energy compared to its unprotonated counterparts. acs.org

Based on these general findings, the deconvoluted N 1s spectrum for 5-Heptyl-1H-Tetrazole would be expected to show multiple peaks corresponding to the distinct nitrogen atoms within the heterocyclic ring.

Expected XPS Data for 5-Heptyl-1H-Tetrazole

The following table summarizes the anticipated core-level binding energies for 5-Heptyl-1H-Tetrazole based on data from analogous compounds.

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

| Carbon | C 1s | -C H2- / -C H3 (Aliphatic) | ~ 285.0 |

| Carbon | C 1s | C tetrazole (Heptyl-C -N) | 286.0 - 288.0 |

| Nitrogen | N 1s | Ntetrazole (various) | 399.0 - 402.0 (multiple peaks) |

Computational and Theoretical Investigations of 5 Heptyl 1h Tetrazole

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict and analyze the physicochemical properties of molecules like 5-heptyl-1H-tetrazole at the atomic level. These methods are crucial for understanding electronic structure and predicting behavior in chemical reactions.

Density Functional Theory (DFT) is a mainstay for the computational study of tetrazole derivatives due to its favorable balance of accuracy and computational cost. electrochemsci.orgacademie-sciences.fr The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. electrochemsci.orgresearchgate.net This hybrid functional has proven effective for predicting the geometries, electronic properties, and vibrational frequencies of various 5-substituted tetrazoles. academie-sciences.frpnrjournal.com

Ab initio methods, such as Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2), are also used, often as a benchmark for DFT results. academie-sciences.fracs.org These methods, while typically more computationally demanding, provide a rigorous, wave-function-based approach to solving the electronic Schrödinger equation.

For a molecule like 5-heptyl-1H-tetrazole, calculations would typically be performed using a basis set such as 6-31G, 6-31+G, or the more extensive 6-311++G(d,p). researchgate.netpnrjournal.comacs.org The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution in a system with lone pairs and potential for hydrogen bonding, as is characteristic of the tetrazole ring.

Before any properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. This process, known as geometry optimization, involves finding the coordinates on the potential energy surface that correspond to a minimum energy. For 5-heptyl-1H-tetrazole, this is a two-fold challenge involving the geometry of the tetrazole ring and the conformation of the flexible heptyl side chain.

A conformational analysis is essential to identify the global minimum energy structure among the many possible spatial arrangements (conformers) of the heptyl group. pnrjournal.com This is typically achieved by systematically rotating the single bonds of the alkyl chain and performing energy calculations for each resulting conformer. The most stable conformer, likely one where the heptyl chain is in a staggered, extended arrangement to minimize steric hindrance, is then used for subsequent, more detailed calculations.

The geometry of the tetrazole ring itself is relatively consistent across different 5-substituted derivatives. academie-sciences.frresearchgate.net Based on DFT calculations of analogous compounds, the expected bond lengths and angles for the optimized 1H-tetrazole ring of 5-heptyl-1H-tetrazole are presented below.

| Parameter | Typical Calculated Value (Å or °) | Reference Compound(s) |

|---|---|---|

| C5–N1 | ~1.35 | 5-Methyl-1H-tetrazole researchgate.net |

| N1–N2 | ~1.36 | 1-Benzyl-5-amino-1H-tetrazole academie-sciences.fr |

| N2–N3 | ~1.29 | 1-Benzyl-5-amino-1H-tetrazole academie-sciences.fr |

| N3–N4 | ~1.36 | 5-Methyl-1H-tetrazole researchgate.net |

| N4–C5 | ~1.33 | 1-Benzyl-5-amino-1H-tetrazole academie-sciences.fr |

| ∠ C5–N1–N2 | ~104° | 5-Methyl-1H-tetrazole researchgate.net |

| ∠ N1–N2–N3 | ~112° | 5-Methyl-1H-tetrazole researchgate.net |

| ∠ N2–N3–N4 | ~107° | 5-Methyl-1H-tetrazole researchgate.net |

| ∠ N3–N4–C5 | ~111° | 5-Methyl-1H-tetrazole researchgate.net |

| ∠ N4–C5–N1 | ~106° | 5-Methyl-1H-tetrazole researchgate.net |

Analysis of the electronic structure provides fundamental insights into the chemical reactivity, polarity, and intermolecular interactions of the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. acs.orgacs.org The MEP surface is colored according to the local electrostatic potential, revealing electron-rich and electron-poor regions.

For 5-heptyl-1H-tetrazole, the MEP map is expected to show characteristic features common to 5-substituted-1H-tetrazoles. acs.orgnih.gov The region around the tetrazole ring nitrogens (specifically N2, N3, and N4) will exhibit a strong negative potential, indicating an abundance of electrons and identifying these atoms as likely sites for electrophilic attack or as hydrogen bond acceptors. Conversely, the hydrogen atom attached to N1 will show a strong positive potential, highlighting its acidic character and its role as a hydrogen bond donor. nih.gov The heptyl chain, being a non-polar alkyl group, would show a near-neutral potential.

| Color on MEP Map | Potential Range | Interpretation for 5-Heptyl-1H-Tetrazole |

|---|---|---|

| Red | Most Negative | Region of highest electron density; strong nucleophilic character (e.g., around N3/N4 atoms). |

| Yellow/Green | Intermediate/Neutral | Region of moderate to low electron density (e.g., heptyl chain and C5 atom). |

| Blue | Most Positive | Region of lowest electron density; strong electrophilic/acidic character (e.g., around the N1-H proton). |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are critical for determining the electronic and optical properties of a molecule, as well as its chemical reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For 5-alkyl-1H-tetrazoles, the HOMO is typically a π-orbital with significant electron density located on the tetrazole ring, while the LUMO is a corresponding π*-antibonding orbital. mdpi.combeilstein-journals.org The table below presents representative calculated values for related tetrazole compounds to illustrate the expected range for 5-heptyl-1H-tetrazole.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 5-Vinyl-1H-tetrazole mdpi.com | DFT | -8.08 | -0.58 | 7.50 |

| 2-(1H-Tetrazol-5-yl)-3-phenylacrylonitrile electrochemsci.org | B3LYP/6-311g(d,p) | -7.39 | -2.71 | 4.68 |

| 5-Hydroxy-2H-tetrazole nih.gov | DFT | -7.98 | -3.35 | 4.63 |

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. electrochemsci.orgbuketov.edu.kz These indices help to rationalize and predict chemical behavior. Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (IP+EA)/2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP-EA)/2).

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = μ²/2η).

The following table shows calculated reactivity indices for 5-vinyl-1H-tetrazole, providing a model for the expected values for 5-heptyl-1H-tetrazole. mdpi.com

| Reactivity Descriptor | Formula | Calculated Value for 5-Vinyl-1H-tetrazole mdpi.com |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | 8.08 eV |

| Electron Affinity (EA) | -ELUMO | 0.58 eV |

| Chemical Hardness (η) | (IP - EA) / 2 | 3.75 eV |

| Chemical Potential (μ) | -(IP + EA) / 2 | -4.33 eV |

| Electronegativity (χ) | (IP + EA) / 2 | 4.33 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.50 eV |

Prediction and Interpretation of Spectroscopic Data

Theoretical calculations are instrumental in assigning and understanding the spectroscopic signatures of molecules like 5-heptyl-1H-tetrazole. By simulating spectra, a direct comparison with experimental data can be made, confirming molecular structure and providing insights into the electronic environment of the atoms.

The vibrational spectrum of 5-heptyl-1H-tetrazole can be predicted using quantum chemical calculations, typically employing Density Functional Theory (DFT). pnrjournal.com The calculation of harmonic vibrational frequencies and their corresponding infrared (IR) intensities helps in the assignment of experimental IR and Raman spectra. molpro.netresearchgate.net Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used for such predictions. pnrjournal.com

For 5-substituted tetrazoles, characteristic vibrations of the tetrazole ring are expected. pnrjournal.com These include N-H stretching, N=N stretching, and various ring deformation modes. Infrared spectra of free tetrazole groups typically show characteristic peaks in the regions of 1639–1340 cm⁻¹ and 1200–900 cm⁻¹. pnrjournal.com The heptyl group would introduce vibrations characteristic of alkyl chains, such as C-H stretching, scissoring, and rocking modes.

A scaling factor is often applied to the calculated harmonic frequencies to account for anharmonicity and methodological limitations, improving the agreement with experimental fundamental frequencies. wayne.edu The table below illustrates the types of vibrational modes expected for 5-heptyl-1H-tetrazole and their approximate frequency ranges based on studies of similar compounds.

Table 1: Predicted Harmonic Vibrational Frequencies for 5-Heptyl-1H-Tetrazole This table is illustrative, based on computational studies of analogous 5-substituted tetrazoles. Specific frequencies for 5-heptyl-1H-tetrazole require dedicated calculation.

| Mode Number | Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

| 1 | ~3400-3500 | High | N-H stretch (tetrazole ring) |

| 2 | ~2850-2960 | Medium-High | C-H asymmetric/symmetric stretch (heptyl) |

| 3 | ~1640 | Medium | N=N stretch, C=N stretch (ring) |

| 4 | ~1465 | Medium | CH₂ scissoring (heptyl) |

| 5 | ~1430 | Medium | CH₂ scissoring (heptyl) |

| 6 | ~1200-900 | Variable | Tetrazole ring breathing/deformation |

| 7 | ~720 | Low | CH₂ rocking (heptyl) |

NMR Chemical Shifts via Gauge Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for predicting the NMR chemical shifts of molecules. nih.govimist.mafaccts.de This method, often used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). imist.ma GIAO/DFT calculations have been shown to provide satisfactory chemical shifts for various nuclei in complex molecules, including heterocyclic systems. pnrjournal.comimist.ma

For 5-heptyl-1H-tetrazole, the GIAO method would predict the ¹H and ¹³C chemical shifts for both the tetrazole ring and the heptyl side chain. The calculation would account for the electron-withdrawing nature of the tetrazole ring, which influences the chemical shifts of the adjacent methylene (B1212753) group of the heptyl chain. The proton on the tetrazole ring (N-H) is expected to have a significantly downfield chemical shift due to its acidic nature and involvement in hydrogen bonding.

The following table provides an illustrative prediction of the ¹³C and ¹H NMR chemical shifts for 5-heptyl-1H-tetrazole, based on the GIAO method and data from analogous compounds.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for 5-Heptyl-1H-Tetrazole via GIAO This table presents expected values. Actual calculated and experimental values may vary.

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| C5 (ring) | ~155-160 | NH (ring) | ~13-15 |

| C1' (heptyl) | ~25-30 | H1' (heptyl) | ~2.8-3.2 |

| C2' (heptyl) | ~28-32 | H2' (heptyl) | ~1.7-2.0 |

| C3' (heptyl) | ~22-26 | H3'-H6' (heptyl) | ~1.2-1.4 |

| C4' (heptyl) | ~31-35 | H7' (heptyl) | ~0.8-1.0 |

| C5' (heptyl) | ~22-26 | ||

| C6' (heptyl) | ~31-35 | ||

| C7' (heptyl) | ~14 |

Thermochemical Properties and Stability Calculations

Computational methods are crucial for determining the thermochemical properties of tetrazole derivatives, which are often high-energy materials. These calculations provide insight into the molecule's stability, energy content, and potential for transformation.

The standard enthalpy of formation (ΔfH°) is a key measure of a compound's energetic content. For tetrazoles, these values are often positive, indicating that they are thermodynamically unstable relative to their constituent elements, a characteristic of many energetic materials. researchgate.net Computational methods, such as the use of isodesmic reactions, are employed to accurately predict ΔfH°. acs.org An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations. acs.org

Table 3: Comparison of Enthalpies of Formation (ΔfH° solid, kJ/mol) for Tetrazole Compounds This table provides context from related compounds, as a specific value for 5-heptyl-1H-tetrazole is not published.

| Compound | ΔfH° (kJ/mol) | Method | Reference |

| 1H-Tetrazole | 236 ± 0.4 | Calorimetry | nist.gov |

| 5-Methyl-1H-tetrazole | 165.7 ± 4.2 | Calorimetry | Cheméo chemeo.com |

| 5-(1-Adamantyl)tetrazole | 3.5 ± 11.2 | Calorimetry | researchgate.net |

Energy Barriers for Tautomerism and Isomerization

5-substituted tetrazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. nih.gov The position of this equilibrium and the energy barrier for the interconversion are critical for understanding the compound's properties and reactivity. In solution, the 1H-tautomer is generally the predominant form, while in the gas phase, the 2H-tautomer is often more stable. nih.gov

Computational studies on 5-R-tetrazoles (where R is an alkyl group) have shown that the relative thermodynamic stability between the 1H and 2H forms is not significantly dependent on the nature of the alkyl substituent. researchgate.net The energy barrier for the proton transfer between the N1 and N2 positions can be calculated using transition state theory. Studies on similar molecules, like 5-amino-tetrazole, show that the energy barrier for the 1H → 2H rearrangement is significant but surmountable. nih.gov For 5-heptyl-1H-tetrazole, the tautomerization would involve an intramolecular proton shift. The presence of protic solvents can facilitate this transfer by creating a hydrogen-bond network, potentially lowering the activation energy barrier. researchgate.net

Intermolecular Interactions Modeling and Analysis

The physical properties of 5-heptyl-1H-tetrazole are largely dictated by its intermolecular interactions. Computational modeling allows for a detailed analysis of these forces, including hydrogen bonding and van der Waals interactions. The primary interaction in 5-substituted 1H-tetrazoles is strong hydrogen bonding involving the acidic N-H proton of one molecule and the basic sp² nitrogen atoms (N3 or N4) of a neighboring molecule. nih.govacs.orgenergetic-materials.org.cn

These N-H···N interactions are highly directional and lead to the formation of stable dimers or extended chains in the solid state. nih.govacs.org Theoretical studies can quantify the strength of these interactions by calculating the intermolecular interaction energy of optimized dimers, often applying corrections for basis set superposition error (BSSE). energetic-materials.org.cn Natural Bond Orbital (NBO) analysis can further elucidate the nature of the hydrogen bonds by examining the charge transfer between the donor and acceptor orbitals. energetic-materials.org.cn

In addition to hydrogen bonding, the heptyl chains contribute through weaker van der Waals forces. In the solid state, these aliphatic chains would pack in a way that maximizes these attractive dispersion forces. Furthermore, π-π stacking interactions between the aromatic tetrazole rings can occur, though these are generally weaker than the hydrogen bonds. acs.org The interplay of strong, directional hydrogen bonds and weaker, non-directional van der Waals forces determines the crystal packing, melting point, and solubility of 5-heptyl-1H-tetrazole.

Quantum Theory of Atoms in Molecules (AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density to partition a molecule into atomic basins. wikipedia.orgamercrystalassn.org This partitioning allows for the calculation of atomic properties and the characterization of chemical bonds. wikipedia.orgwiley-vch.de The analysis focuses on critical points in the electron density (ρ), where the gradient of the density is zero. muni.cz

For 5-heptyl-1H-tetrazole, an AIM analysis would reveal bond critical points (BCPs) between covalently bonded atoms. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of the chemical bonds.

Electron Density (ρ(r)) : Higher values indicate a greater accumulation of electron density, typical of covalent bonds.

Laplacian of the Electron Density (∇²ρ(r)) : A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions. muni.cz

Total Energy Density (H(r)) : A negative H(r) is indicative of a stabilizing interaction with significant covalent character.

Based on theoretical studies of similar 5-alkyl-1H-tetrazoles, the following table presents expected topological parameters for the key bonds in 5-heptyl-1H-tetrazole. acs.orgnih.gov

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |

| N1-N2 | 0.34 | -0.85 | -0.45 | Covalent |

| N2-N3 | 0.31 | -0.70 | -0.38 | Covalent |

| N3-N4 | 0.33 | -0.80 | -0.42 | Covalent |

| N4-C5 | 0.29 | -0.65 | -0.35 | Covalent |

| C5-N1 | 0.29 | -0.65 | -0.35 | Covalent |

| C5-C(heptyl) | 0.25 | -0.50 | -0.28 | Covalent |

| N-H | 0.15 | -0.90 | -0.10 | Polar Covalent |

Table 1: Predicted AIM Topological Parameters for Selected Bonds in 5-Heptyl-1H-Tetrazole. These values are illustrative and based on general findings for related tetrazole compounds.

The analysis would confirm the covalent nature of the bonds within the tetrazole ring and the heptyl chain. The N-H bond would exhibit characteristics of a polar covalent bond. Furthermore, AIM can identify weaker intramolecular interactions, such as hydrogen bonds, which are crucial for understanding the molecule's structure and properties. muni.cz

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, noncovalent interactions in real space. jussieu.frscispace.com It is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG). jussieu.fr The NCI index allows for the identification of hydrogen bonds, van der Waals interactions, and steric clashes. scispace.com

A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density reveals characteristic spikes at low density values, corresponding to noncovalent interactions. scispace.com

Strong, attractive interactions (e.g., hydrogen bonds) appear as low-density, low-RDG spikes with a large negative value for sign(λ₂)ρ.

Weak, attractive interactions (e.g., van der Waals forces) appear as low-density, low-RDG spikes with sign(λ₂)ρ close to zero.

Repulsive interactions (e.g., steric clashes) appear as low-density, low-RDG spikes with a large positive value for sign(λ₂)ρ.

For 5-heptyl-1H-tetrazole, NCI analysis would visualize the intramolecular interactions. Specifically, it would highlight the van der Waals interactions within the flexible heptyl chain and potential weak hydrogen bonding involving the tetrazole ring. In dimeric or aggregated forms, NCI plots would clearly show the intermolecular N-H···N hydrogen bonds and π-π stacking interactions between tetrazole rings. researchgate.netnih.gov

Reduced Density Gradient (RDG) Function Analysis

The Reduced Density Gradient (RDG) is a fundamental quantity in NCI analysis but can also be analyzed independently to understand noncovalent interactions. jussieu.frchemrxiv.org The RDG is a dimensionless quantity derived from the electron density and its first derivative. chemrxiv.org Low-gradient, low-density regions are indicative of noncovalent interactions. jussieu.fr

By plotting RDG isosurfaces and coloring them according to the value of sign(λ₂)ρ, a 3D visualization of the interaction landscape is created. researchgate.net

Blue isosurfaces typically represent strong attractive interactions like hydrogen bonds.

Green isosurfaces indicate weaker van der Waals interactions.

Red isosurfaces denote repulsive interactions or steric hindrance.

In a study of 5-heptyl-1H-tetrazole, RDG analysis would reveal a large, green-colored isosurface surrounding the heptyl chain, indicating the prevalence of intramolecular van der Waals forces that influence its conformational preferences. A blue region would be expected between the N-H group of one molecule and a nitrogen atom of another in a dimer, visually confirming the hydrogen bond. researchgate.netiosrjournals.org Red patches might appear where parts of the heptyl chain are forced into close proximity in certain conformations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of conformational dynamics and intermolecular interactions in various environments. nih.govfrontiersin.org

Exploration of Conformational Dynamics of 5-Heptyl-1H-Tetrazole

The conformational flexibility of 5-heptyl-1H-tetrazole is primarily due to the rotation around the single bonds of the seven-carbon alkyl chain. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

The simulation would track the dihedral angles along the heptyl chain to characterize its conformational behavior. The heptyl chain can adopt a range of conformations from a fully extended, linear state to more compact, folded structures. The tetrazole ring itself is rigid, but its orientation relative to the chain can vary.

Key findings from a hypothetical MD simulation would likely include:

The heptyl chain is highly flexible, with rapid transitions between numerous gauche and anti conformations at room temperature.

The fully extended (all-anti) conformation is one of the low-energy states, but folded conformations stabilized by intramolecular van der Waals interactions also represent significant populations in the conformational ensemble.

In solution, the interaction with solvent molecules would influence the conformational preferences, potentially favoring more extended conformations in polar solvents to maximize solvent exposure.

The following table illustrates the kind of data an MD simulation could provide regarding the population of different conformers.

| Conformer Type | Description | Dihedral Angles (C5-Cα-Cβ-Cγ, etc.) | Predicted Population (%) |

| Extended | All-anti conformation of the heptyl chain. | ~180° | 35 |

| Folded 1 | A single gauche turn in the chain. | One dihedral ~±60°, others ~180° | 45 |

| Folded 2 | Multiple gauche turns leading to a compact structure. | Multiple dihedrals ~±60° | 15 |

| Other | Miscellaneous intermediate conformations. | Various | 5 |

Table 2: Illustrative Conformational Analysis of 5-Heptyl-1H-Tetrazole from a Hypothetical Molecular Dynamics Simulation. The populations are estimates and would depend on the simulation conditions (e.g., solvent, temperature).

These simulations are crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as in crystal packing or binding to a biological target.

Chemical Reactivity and Transformation Pathways of 5 Heptyl 1h Tetrazole

Tautomerism and Isomerism in 5-Heptyl-1H-Tetrazole

5-Substituted-1H-tetrazoles, such as 5-heptyl-1H-tetrazole, exhibit prototropic tautomerism, where a proton can move between different nitrogen atoms of the tetrazole ring. wikipedia.org This results in the existence of two main tautomeric forms: the 1H- and 2H-tautomers. nih.govsci-hub.ru In solution, the 1H-tautomer is generally the predominant form for 5-substituted tetrazoles. nih.gov However, in the gas phase, the 2H-tautomer is often more stable. nih.gov The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the nature of the substituent at the C5-position.

Beyond tautomerism, 5-heptyl-1H-tetrazole can exist as two distinct constitutional isomers if a substituent is introduced on one of the ring nitrogen atoms: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. rsc.orgrsc.org These isomers are not interconvertible and possess different chemical and physical properties. sci-hub.ru The regioselectivity of reactions like alkylation determines which isomer is formed. rsc.orgrsc.org

Table 1: Tautomeric and Isomeric Forms of 5-Heptyl-1H-Tetrazole

| Form | Description |

| 1H-tautomer | The proton is located on the N1 nitrogen of the tetrazole ring. This is typically the major form in solution. nih.gov |

| 2H-tautomer | The proton is located on the N2 nitrogen of the tetrazole ring. This form can be more stable in the gas phase. nih.gov |

| 1,5-isomer | An alkyl or other group is attached to the N1 nitrogen, resulting in a 1-heptyl-5-substituted tetrazole. |

| 2,5-isomer | An alkyl or other group is attached to the N2 nitrogen, resulting in a 2-heptyl-5-substituted tetrazole. |

Ring-Opening and Decomposition Mechanisms

The tetrazole ring is known for its thermal instability, which can lead to ring-opening and decomposition, often with the extrusion of molecular nitrogen. nih.govresearchgate.net

The thermal stability of 5-substituted-1H-tetrazoles is a critical consideration in their handling and application. europa.euvichsec.org Decomposition of these compounds can be initiated by heat, leading to the formation of various products. researchgate.netbeilstein-journals.org For instance, studies on 5-benzhydryl-1H-tetrazole have shown that at elevated temperatures (e.g., 220-240 °C), it decomposes to form diphenylmethane. beilstein-journals.org While specific studies on the thermal decomposition of 5-heptyl-1H-tetrazole are not extensively detailed in the provided results, the general principles of 5-substituted tetrazole decomposition apply. The process often involves the loss of dinitrogen. nih.gov The stability can be influenced by the reaction conditions, such as the solvent and the presence of catalysts. beilstein-journals.org For example, some 5-substituted-1H-tetrazoles have been shown to be relatively stable up to 260 °C for short periods in a continuous flow reactor. beilstein-journals.org

The thermal decomposition of energetic tetrazole derivatives, like N,N-bis(1H-tetrazole-5-yl)-amine, has been studied, revealing decomposition temperatures up to 314 °C for some of its metal complexes. rsc.org While 5-heptyl-1H-tetrazole is not typically classified as an energetic material, these studies provide insights into the thermal behavior of the tetrazole ring system.

Acylation of 5-substituted-1H-tetrazoles can lead to degradative pathways. The reaction with acyl halides can be a method for synthesizing 1,3,4-oxadiazoles. beilstein-journals.org This transformation involves the initial acylation of the tetrazole ring followed by a rearrangement and loss of nitrogen. While this is a synthetic utility, it represents a decomposition pathway for the tetrazole ring under specific reactive conditions.

Functionalization Strategies

The 5-heptyl-1H-tetrazole molecule offers two primary sites for functionalization: the nitrogen atoms of the tetrazole ring and the heptyl substituent.

N-alkylation is a common method to modify 5-substituted-1H-tetrazoles, leading to the formation of 1,5- and 2,5-disubstituted isomers. rsc.orgrsc.org The reaction typically involves deprotonation of the tetrazole NH group with a base, followed by reaction with an alkylating agent. publish.csiro.au The ratio of the 1,5- to 2,5-isomer is influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction temperature. rsc.orgpublish.csiro.au For example, the alkylation of 1H-5-monosubstituted tetrazoles via an aliphatic amine diazotization reaction preferentially forms the 2,5-disubstituted tetrazole. rsc.orgrsc.org

N-acylation of the tetrazole ring can also be achieved. For instance, N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is synthesized through acylation to form the benzamide. smolecule.com

Table 2: Examples of N-Alkylation of 5-Alkyl-1H-tetrazoles

| 5-Alkyl-1H-tetrazole | Alkylating Agent | Base | Solvent | Temperature | Products | Reference |

| 5-n-hexyltetrazole | Perfluorohexylethyl iodide | Triethylamine | Dichloromethane | Reflux | 5-hexyl-2-(perfluorohexylethyl)-2H-tetrazole and 5-hexyl-1-(perfluorohexylethyl)-1H-tetrazole | publish.csiro.au |

| 5-n-hexyltetrazole | Perfluorohexylethyl iodide | Triethylamine | Tetrahydrofuran | 40°C | Mixture of isomers | publish.csiro.au |

| 5-n-hexyltetrazole | Perfluorohexylethyl iodide | Triethylamine | Acetonitrile | Reflux | Mixture of isomers | publish.csiro.au |

While the provided search results primarily focus on the reactivity of the tetrazole ring, the heptyl group, being a saturated alkyl chain, can undergo typical free-radical reactions such as halogenation under appropriate conditions (e.g., UV light and a halogen source). However, specific studies detailing the functionalization of the heptyl chain in 5-heptyl-1H-tetrazole were not found in the provided results. The primary focus of the reactivity studies on this class of compounds is the versatile chemistry of the tetrazole ring itself.

Advanced Applications of 5 Heptyl 1h Tetrazole in Interdisciplinary Chemical Science

Role in Advanced Materials Science

The integration of the 5-heptyl-1H-tetrazole moiety into material frameworks imparts a unique combination of properties, including high nitrogen content, thermal stability, and specific electronic characteristics. These attributes are actively being explored for the development of next-generation materials with tailored functionalities.

As Monomers for Nitrogen-Rich Polymer Synthesis (e.g., Poly-5-vinyltetrazoles)

Nitrogen-rich polymers are a class of materials sought after for their high energy content, potential for gas generation, and specialized applications. While the direct polymerization of 5-heptyl-1H-tetrazole as a monomer is not extensively documented, related research on poly(5-vinyltetrazole) provides a foundational understanding. The synthesis of polymers containing tetrazole units can be achieved through the polymerization of vinyl-substituted tetrazoles or by the chemical modification of existing polymers. researchgate.netmdpi.com

For instance, a common route involves the alkylation of poly(5-vinyl tetrazole) with various alkyl halides. researchgate.net This post-polymerization modification allows for the introduction of different alkyl chains, such as a heptyl group, onto the tetrazole ring. This method offers a pathway to synthesize polymers where the heptyl group is attached to the nitrogen of the tetrazole ring, creating poly(N-alkyl-5-vinyl tetrazoles). Such polymers combine the nitrogen-rich nature of the tetrazole core with the physical properties imparted by the long alkyl chain, potentially influencing solubility, thermal stability, and mechanical characteristics. researchgate.net The synthesis of novel tetrazole-decorated polymers has also been achieved through efficient methods like light-induced thiol-ene polymerization, which allows for the creation of polymers with high molecular mass and tailored properties for applications ranging from biomaterials to energy storage. d-nb.info

Components in Functional Materials

The term "functional materials" encompasses a broad range of materials designed to possess specific properties or perform specific functions. Tetrazole derivatives, including those with alkyl substituents like a heptyl group, are incorporated into materials to enhance or introduce functionalities such as antibacterial, anticarcinogenic, and anti-inflammatory properties in biomedical applications. d-nb.infonih.gov The lipophilic nature of the heptyl chain can be particularly significant in this context, as it can influence the material's interaction with biological membranes.

The physical characteristics of materials containing 5-substituted tetrazoles are strongly influenced by the nature of the substituent at the C5-position. nih.gov A heptyl group, being a relatively long and flexible alkyl chain, can affect the intermolecular interactions, such as van der Waals forces, which in turn dictates the material's bulk properties like melting point, solubility, and morphology. The elongation of alkyl chains in functional molecules has been shown to influence the structuration of materials, often leading to the formation of distinct polar and non-polar domains. nih.gov This micro-phase separation can be exploited in designing materials for applications in sensors, membranes, or controlled-release systems.

Integration into Energetic Materials (Theoretical and Structural Aspects)

Tetrazoles are a well-established class of nitrogen-rich heterocycles used in the development of energetic materials due to their high positive heats of formation. nih.gov The incorporation of a 5-heptyl-1H-tetrazole unit into an energetic material framework is primarily a subject of theoretical and structural interest. The high nitrogen content of the tetrazole ring (80% by mass in the parent ring) contributes significantly to the energy release upon decomposition, which primarily yields environmentally benign nitrogen gas.

Recent research has demonstrated that minor changes in the molecular conformation of organic cations, such as the length and parity of alkyl chains attached to a tetrazole ring, can have a significant effect on the crystal structure, sensitivity, and energetic properties of resulting energetic salts. rsc.org Specifically, a study on cyclo-N5− salts with tetrazolium cations bearing alkyl chains of varying lengths found that chains with an odd number of carbon atoms, such as a heptyl group (C7), promote a helical configuration in the crystal lattice. This leads to a more ordered crystalline structure compared to the planar arrangements induced by even-numbered alkyl chains. rsc.org This control over crystal packing through "alkyl chain engineering" is crucial for tuning the safety and performance of energetic materials. rsc.org While many high-performing energetic materials feature nitro or azido (B1232118) groups, the combustion behavior of simpler tetrazole derivatives is also of fundamental importance, as they decompose to form stable, energetic nitrile derivatives. researchgate.netnih.gov

Table 1: Influence of Alkyl Chain Parity on Crystal Structure of Energetic Salts

| Alkyl Chain Carbon Number | Resulting Crystal Configuration | Crystal Structure Order |

|---|---|---|

| Odd (e.g., Heptyl) | Helical | Highly Ordered |

Data derived from studies on cyclo-N5− salts with tetrazolium cations. rsc.org

Applications in Dye-Sensitized Solar Cells (DSSCs) as Anchoring Units

In the field of renewable energy, dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology. The efficiency of a DSSC is critically dependent on the dye molecule, which must effectively absorb light and inject electrons into a semiconductor nanoparticle layer, typically titanium dioxide (TiO2). The dye molecule requires an "anchoring group" to firmly adsorb onto the TiO2 surface. researchgate.net The tetrazole ring has been identified as a viable alternative to traditional carboxylic acid anchoring groups. researchgate.netnih.gov

The length of the N-alkyl chain in dye molecules can significantly influence the photovoltaic performance. nih.gov Studies on phenothiazine-based dyes incorporating a tetrazole anchoring unit have shown that varying the N-alkyl chain length affects properties like the absorption window and the power conversion efficiency (PCE). For instance, an octyl (C8) chain was found to yield a higher PCE compared to shorter (methyl) or longer (dodecyl) chains. nih.gov This suggests that an optimal alkyl chain length, such as heptyl (C7), can play a crucial role. The alkyl chain can influence dye aggregation on the TiO2 surface and affect the kinetics of electron recombination, a process that limits cell efficiency. nih.govfrontiersin.org A long alkyl chain can help prevent the formation of undesirable dye aggregates and act as an insulating layer, slowing down charge recombination. nih.gov

Table 2: Effect of N-Alkyl Chain Length on DSSC Performance Parameters

| N-Alkyl Chain | Key Observation | Impact on Performance |

|---|---|---|

| Short (e.g., Methyl) | May allow for closer packing, risking aggregation. | Potentially lower efficiency. |

| Optimal (e.g., Octyl) | Balances surface coverage and insulation. | Wide absorption, higher PCE. nih.gov |

This table is illustrative, based on findings for phenothiazine (B1677639) dyes with varying alkyl chains. nih.gov

Coordination Chemistry of 5-Heptyl-1H-Tetrazole

The four nitrogen atoms of the tetrazole ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This ability to act as a ligand allows 5-heptyl-1H-tetrazole to be a versatile building block in coordination chemistry, leading to the formation of metal complexes and coordination polymers with diverse structures and properties. arkat-usa.org

Ligand Design and Metal Complexation Studies

In designing ligands for metal complexes, the substituent at the 5-position of the tetrazole ring plays a critical role in modulating the electronic properties of the ring and the steric environment around the metal center. The heptyl group in 5-heptyl-1H-tetrazole is an electron-donating alkyl group, which can influence the basicity of the nitrogen atoms in the ring. The coordination of 5-substituted tetrazoles can occur through different nitrogen atoms of the ring, leading to a variety of coordination modes and resulting in structures ranging from simple mononuclear complexes to complex three-dimensional coordination polymers. arkat-usa.orgrsc.orgnih.gov

Research into ruthenium(II) complexes has demonstrated that N-alkyl tetrazoles can act as diimine-type chelators. A study involving a tetrazole substituted with a long alkyl residue (a hexyl group) resulted in a Ru(II) complex with observed antimicrobial activity. unibo.it This highlights the potential of using 5-heptyl-1H-tetrazole to create functional metal complexes where the long alkyl chain can enhance specific properties, such as solubility in nonpolar solvents or interaction with biological systems. The flexible nature of the heptyl chain allows the ligand to adapt to the coordination sphere of various metal ions, including transition metals like zinc, iron, copper, and manganese. arkat-usa.orgmdpi.comrsc.org The resulting complexes have potential applications in catalysis, magnetism, and medicine. nih.govrsc.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1H-Tetrazole, 5-heptyl- |

| Poly-5-vinyltetrazole |

| Titanium dioxide |

| Poly(N-alkyl-5-vinyl tetrazole) |

Structural Characterization of Metal-Tetrazole Coordination Compounds

The nitrogen-rich tetrazole ring of 5-heptyl-1H-tetrazole is an excellent ligand for forming coordination compounds with a wide range of metal ions. The four nitrogen atoms of the heterocyclic ring provide multiple potential donor sites, leading to diverse and structurally complex architectures. nih.gov This versatility allows tetrazole derivatives to act as bridging ligands, connecting multiple metal centers to form one-, two-, or three-dimensional coordination polymers. rsc.org

| Structural Motif | Description | Dimensionality | Controlling Factors |

|---|---|---|---|

| Mononuclear/Dinuclear Complexes | Discrete units containing one or two metal centers coordinated to tetrazole ligands. nih.gov | 0D | Ligand-to-metal ratio, steric hindrance |

| Coordination Polymers (Chains) | Metal centers bridged by tetrazole ligands to form 1D chains, which can be linear or zigzag. | 1D | Coordination preference of the metal, nature of the substituent |

| Layered Structures | 1D chains linked together to form 2D sheets or layers. rsc.orgrsc.org | 2D | Inter-chain interactions (e.g., hydrogen bonding), presence of co-ligands |

| Metal-Organic Frameworks (MOFs) | Extended 3D networks with porous structures, formed by linking metal-based secondary building units. rsc.org | 3D | Symmetry of the ligand, coordination geometry of the metal ion |

Catalytic Applications of Metal-Tetrazole Complexes

Metal complexes incorporating 5-substituted tetrazole ligands, such as 5-heptyl-1H-tetrazole, are emerging as effective catalysts in a variety of organic transformations. The tetrazole moiety can tune the electronic and steric properties of the metal center, thereby influencing its catalytic activity and selectivity. researchgate.net These complexes often function as heterogeneous catalysts, which are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. thieme-connect.comacs.org

One significant application is in the synthesis of 5-substituted-1H-tetrazoles themselves, via [3+2] cycloaddition reactions between nitriles and an azide (B81097) source. chemistryresearches.ir Various metal-based catalysts, including those with cobalt, nickel, and zirconium, have been shown to efficiently promote this transformation under milder conditions than traditional methods. chemistryresearches.irresearchgate.netacs.org For example, CoY zeolite has been reported as a reusable and efficient catalyst for this reaction. acs.orgacs.org Furthermore, catalysts like nano-TiCl₄·SiO₂ have been developed, highlighting the move towards environmentally benign and recoverable catalytic systems. scielo.org.za These catalytic systems often exhibit high yields, shorter reaction times, and operational simplicity, making them attractive for synthetic chemistry. scielo.br

| Catalyst Type | Description | Key Advantages | Reference Example |

|---|---|---|---|

| Zeolite-Based | Metal ions (e.g., Co²⁺) exchanged into a zeolite framework. acs.org | High yield, reusability, mild conditions. acs.orgacs.org | CoY Zeolite acs.orgacs.org |

| Nanoparticle-Based | Metal or metal oxide nanoparticles, sometimes on a solid support. thieme-connect.comresearchgate.net | High surface area, high catalytic activity, often recyclable. thieme-connect.comresearchgate.net | Nickel(II) Oxide (NiO) Nanoparticles researchgate.net |

| Magnetic Catalysts | Catalytic species supported on a magnetic core (e.g., ferrite). chemistryresearches.ir | Facile separation from the reaction mixture using an external magnet, excellent reusability. chemistryresearches.ir | Zr₀.₂₅Zn₀.₂₅Cu₀.₅Fe₂O₄ chemistryresearches.ir |

| Solid Acid Catalysts | Lewis acids immobilized on a solid support like silica. scielo.org.zanih.gov | Environmentally friendly, recoverable, avoids hazardous liquid acids. scielo.org.zanih.gov | Silica Sulfuric Acid, Nano-TiCl₄·SiO₂ scielo.org.zanih.gov |

Role as Bioisosteres in Advanced Chemical Design

Bioisosteres are chemical groups that possess similar physical or chemical properties and produce broadly similar biological effects. The tetrazole ring is a key functional group in medicinal chemistry, where it serves as a non-classical bioisostere for other important moieties. semanticscholar.org

Carboxylic Acid Bioisosterism

The 5-substituted-1H-tetrazole group is the most well-known and frequently used bioisostere for the carboxylic acid functionality. semanticscholar.orgnih.govresearchgate.net This substitution is a critical strategy in drug design to enhance a molecule's pharmacokinetic profile. researchgate.net The tetrazole ring mimics the carboxylic acid group in several ways: its acidity (pKa is similar), its planar geometry, and its ability to participate in hydrogen bonding and electrostatic interactions. tandfonline.com

However, a key advantage of the tetrazole ring is its superior metabolic stability. tandfonline.com Carboxylic acids can be susceptible to metabolic transformations in the body, which can lead to rapid clearance or the formation of reactive metabolites. semanticscholar.org The tetrazole ring is generally resistant to these metabolic pathways, which can result in improved bioavailability and a longer duration of action for the drug molecule. researchgate.nettandfonline.com This bioisosteric replacement has been successfully employed in numerous FDA-approved drugs for a range of therapeutic areas. nih.gov

| Property | Carboxylic Acid (-COOH) | 5-Substituted-1H-Tetrazole (-CN₄H) | Implication in Drug Design |

|---|---|---|---|

| Acidity (pKa) | ~4.5 - 5.0 | ~4.5 - 4.9 | Similar acidity allows for comparable ionic interactions with biological targets. tandfonline.com |

| Geometry | Planar | Planar | Maintains similar spatial orientation for receptor binding. |

| Lipophilicity | Lower | Higher | Can improve membrane permeability and absorption. researchgate.net |

| Metabolic Stability | Susceptible to conjugation (e.g., glucuronidation) and other transformations. semanticscholar.org | Generally resistant to metabolic degradation. tandfonline.com | Leads to improved pharmacokinetic profiles, such as longer half-life. researchgate.nettandfonline.com |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor. | Acts as both H-bond donor (N-H) and acceptor (ring nitrogens). nih.gov | Can engage in similar interactions with target proteins. nih.gov |

Cis-Amide Mimicry in Peptidomimetics

While 5-substituted tetrazoles are primarily recognized as carboxylic acid surrogates, the tetrazole scaffold, when appropriately substituted, can also function as a mimic for the amide bond in peptidomimetics. acs.org Specifically, 1,5-disubstituted tetrazoles are effective bioisosteres for the cis-conformation of an amide bond. acs.orgnih.govacs.org The typical peptide bond exists predominantly in a trans-conformation, but the cis-conformation is crucial for certain peptide structures, such as β-turns, and for the biological activity of some peptides. nih.gov

The rigid, planar geometry of the 1,5-disubstituted tetrazole ring constrains the attached substituents in a conformation that closely resembles that of a cis-amide bond. acs.org This mimicry allows for the design of peptidomimetics with enhanced stability against proteolytic degradation, as the tetrazole ring is not recognized by proteases. nih.gov This strategy is valuable for locking a peptide into a specific bioactive conformation and improving its pharmacological properties. nih.govnih.gov

Building Block in Complex Organic Synthesis

Application in Multicomponent Reaction Scaffolds

5-Heptyl-1H-tetrazole, as a representative 5-substituted tetrazole, is a valuable building block in complex organic synthesis, particularly within the framework of multicomponent reactions (MCRs). nih.gov MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a single synthetic operation, incorporating the majority of the atoms from the reactants. nih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov

The synthesis of the 5-substituted tetrazole ring itself is often achieved via a multicomponent approach, typically a [3+2] cycloaddition involving a nitrile, an azide source (like sodium azide), and a catalyst. researchgate.netnih.gov This process can be integrated into a domino reaction sequence. For example, a Knoevenagel condensation followed by a 1,3-dipolar cycloaddition allows for the synthesis of complex tetrazole derivatives from simple starting materials like carbonyl compounds and malononitrile (B47326) in one pot. researchgate.net The use of MCRs provides a powerful and efficient pathway to libraries of diverse tetrazole-containing compounds for screening in drug discovery and materials science. nih.govacs.org

Utilization in Fragment-Based Synthesis Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that typically exhibit weak binding to a biological target. These initial hits are then optimized and grown into more potent molecules. Within this paradigm, 5-Heptyl-1H-tetrazole serves as a valuable fragment due to the unique combination of its tetrazole core and the physicochemical properties imparted by the heptyl substituent.

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a common functionality in many biologically active molecules. nih.govbeilstein-journals.org This bioisosteric replacement can lead to improved metabolic stability and oral bioavailability. The 1H-tetrazole moiety, with a pKa similar to that of a carboxylic acid, can participate in similar hydrogen bonding and electrostatic interactions with protein targets. mdpi.com

The heptyl group at the 5-position of the tetrazole ring plays a crucial role in modulating the lipophilicity of the fragment. Lipophilicity is a key determinant of a fragment's ability to bind to protein targets, particularly in hydrophobic pockets. The seven-carbon chain of the heptyl group provides a significant non-polar surface area, which can lead to favorable van der Waals interactions within a binding site. This increased lipophilicity can enhance the binding affinity of the fragment, making it a more effective starting point for drug design.

In fragment-based synthesis, 5-Heptyl-1H-tetrazole can be utilized in several ways. It can be included in a fragment library for initial screening against a protein target. If identified as a "hit," its binding mode can be determined, often through X-ray crystallography. This structural information is then used to guide the synthetic elaboration of the fragment. For instance, the tetrazole ring can be further functionalized at the nitrogen positions, or the heptyl chain can be modified to optimize interactions with the target.

The synthesis of 5-substituted-1H-tetrazoles, including the heptyl derivative, is well-established, often proceeding through the [2+3] cycloaddition of a nitrile with an azide source. soran.edu.iq This accessibility allows for the straightforward generation of a diverse range of related fragments for structure-activity relationship (SAR) studies. By systematically varying the length of the alkyl chain at the 5-position, medicinal chemists can fine-tune the lipophilicity and binding affinity of the tetrazole fragment to achieve optimal interactions with the target protein.

The table below outlines the key components of 5-Heptyl-1H-tetrazole and their respective roles in the context of fragment-based synthesis.

| Component | Chemical Moiety | Role in Fragment-Based Synthesis |

| Core Scaffold | 1H-Tetrazole | Bioisostere of carboxylic acid; participates in hydrogen bonding and electrostatic interactions. |